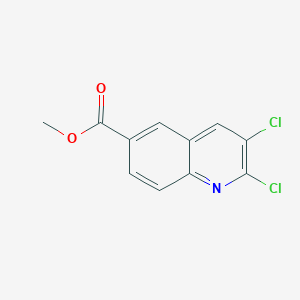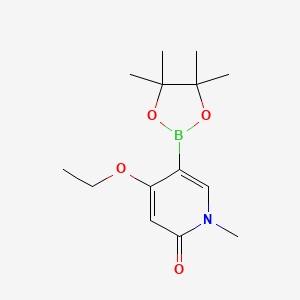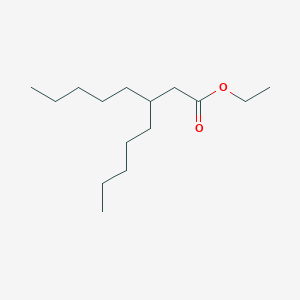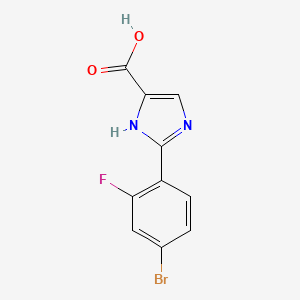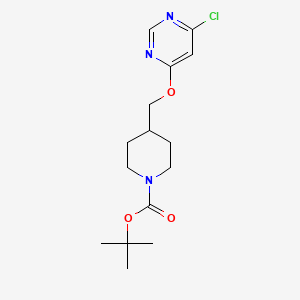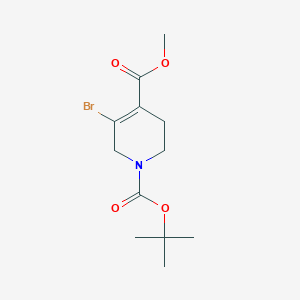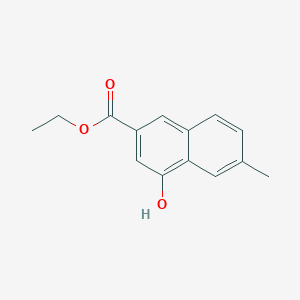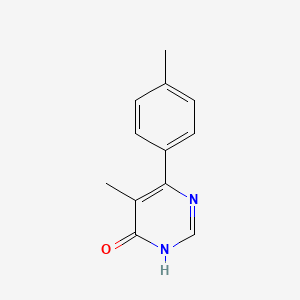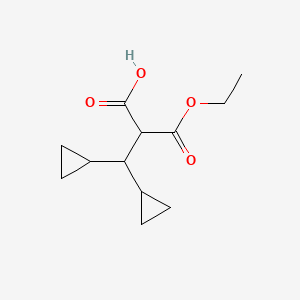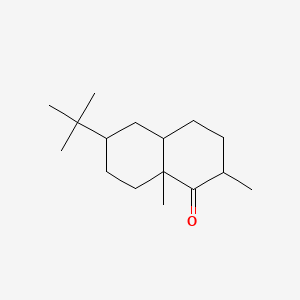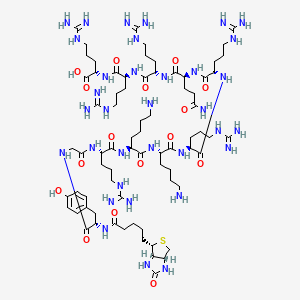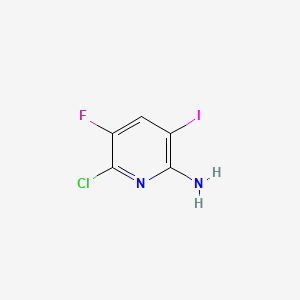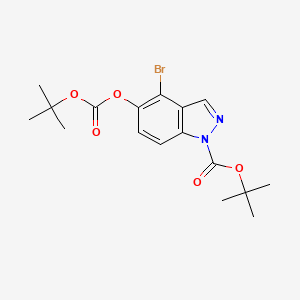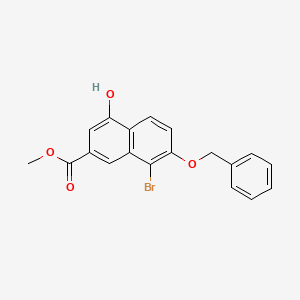
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system substituted with a bromine atom, a hydroxy group, a phenylmethoxy group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-naphthalenecarboxylic acid to introduce the bromine atom at the 8-position. This is followed by the introduction of the hydroxy group at the 4-position through a hydroxylation reaction. The phenylmethoxy group is then added via a nucleophilic substitution reaction, and finally, the methyl ester group is introduced through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom with an amine can produce an amino derivative.
科学的研究の応用
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-
- 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-
Uniqueness
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester is unique due to the combination of substituents on the naphthalene ring. The presence of the bromine atom, hydroxy group, phenylmethoxy group, and methyl ester group imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
特性
分子式 |
C19H15BrO4 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
methyl 8-bromo-4-hydroxy-7-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H15BrO4/c1-23-19(22)13-9-15-14(16(21)10-13)7-8-17(18(15)20)24-11-12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 |
InChIキー |
NLSQXLVYGGIPRR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=CC(=C2Br)OCC3=CC=CC=C3)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


